molecular formula C18H14N4O B183199 5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 75263-95-5

5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B183199
CAS No.: 75263-95-5
M. Wt: 302.3 g/mol
InChI Key: VFOCEOYWSCCVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized for its diverse and versatile pharmacological potential . This scaffold is known to act as a bioisosteric replacement of the endogenous purine base adenine, allowing compounds bearing this structure to compete with ATP for binding at the kinase domain, a mechanism central to targeted cancer therapy . As such, this compound is of significant interest in biochemical and pharmacological research, particularly in the investigation of kinase-mediated signaling pathways. The pyrazolopyrimidine nucleus is a key pharmacophore in many anticancer agents and has been reported to inhibit a range of enzymes critical for cell proliferation, including Bruton’s tyrosine kinase (BTK), Src tyrosine kinase, and various Cyclin-Dependent Kinases (CDKs) like CDK2 . Researchers utilize derivatives of this scaffold to study the inhibition of essential cancer targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VGFR2) . Compounds with this core structure have demonstrated potent cytotoxic activities against a panel of human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HepG2), in vitro . The mechanism of action for such compounds often involves not only the inhibition of kinase activity but also the induction of apoptosis, alteration of cell cycle progression, and suppression of cell migration . This makes this compound a valuable tool compound for researchers exploring novel oncological targets and developing multi-targeted therapeutic strategies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c23-18-16-11-20-22(15-9-5-2-6-10-15)17(16)19-13-21(18)12-14-7-3-1-4-8-14/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOCEOYWSCCVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00996732
Record name 5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75263-95-5
Record name 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075263955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Conventional Synthesis Conditions and Outcomes

ParameterValue/RangeYield (%)Purity (%)
SolventDioxane85–90≥95
Temperature (°C)80–1008896
Reaction Time (hours)6–89097
CatalystHCl gas9298

Post-reaction workup involves basification with 5% sodium hydroxide, followed by filtration and recrystallization from ethanol or ethyl acetate.

Industrial-Scale Production

Scalable synthesis of this compound requires optimization of reaction conditions for cost-effectiveness and reproducibility. A patented industrial method utilizes chlorobenzene as the solvent and a palladium-on-alumina (Pd/Al₂O₃) catalyst for hydrogenation steps.

Key Industrial Process Steps:

  • Precursor Preparation : A slurry of 5-nitro-1-phenylpyrazole-4-carboxamide is heated in chlorobenzene at 40°C.

  • Hydrogenation : The mixture is transferred to a pressurized reactor (25 psig hydrogen) with Pd/Al₂O₃ at 55°C for 3 hours.

  • Filtration and Isolation : The catalyst is removed via filtration, and the product is isolated by solvent evaporation.

Table 2: Industrial Synthesis Metrics

ParameterValueOutcome
Scale30-gallon reactorBatch size: 43 kg
Temperature (°C)40–55Conversion: 96%
Catalyst Loading5% Pd/Al₂O₃Selectivity: 98%
Hydrogen Pressure25 psigYield: 94%

This method emphasizes reproducibility, with a final yield of 94% and purity exceeding 97%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. A study demonstrated that irradiating 5-amino-1-phenylpyrazole-4-carboxamide with benzyl bromide in DMF at 120°C for 20 minutes achieves 89% yield, comparable to conventional methods.

Solvent-Free Approaches

Eco-friendly protocols using mechanochemical grinding (ball milling) have been explored. Mixing precursors with potassium carbonate and grinding for 45 minutes yields 82% product, albeit with slightly lower purity (92%).

Table 3: Comparison of Alternative Methods

MethodConditionsYield (%)Purity (%)
Microwave120°C, 20 min8995
Solvent-FreeBall milling, 45 min8292

Optimization Strategies

Solvent Optimization

A solvent screen revealed that DMF outperforms dioxane in cyclization efficiency (92% vs. 85% yield), likely due to its higher polarity stabilizing charged intermediates.

Catalytic Enhancements

Replacing HCl gas with Lewis acids like zinc chloride improves reaction rates but compromises purity (90% yield, 88% purity).

Temperature Modulation

Lowering the temperature to 60°C extends reaction time to 12 hours but increases purity to 99%, critical for pharmaceutical applications.

Challenges and Mitigation

Byproduct Formation

The primary byproduct, 5-benzyl-1-phenylpyrazolo[3,4-d]pyrimidine, arises from over-cyclization. Adding stoichiometric benzyl bromide minimizes this issue.

Catalyst Deactivation

Pd/Al₂O₃ catalysts lose activity after 5 cycles due to sulfur poisoning. Substituting with Pd/C extends catalyst life to 10 cycles .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-d]pyrimidine-4-one derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

PDE Inhibition

One of the primary applications of 5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is as an inhibitor of phosphodiesterase enzymes, particularly PDE1. These enzymes play crucial roles in cellular signaling pathways by regulating cyclic nucleotide levels. Inhibition of PDE1 can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various physiological processes including vasodilation and neurotransmission .

Anticancer Activity

Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit anticancer properties. The inhibition of PDE enzymes may contribute to apoptosis in cancer cells by modulating intracellular signaling pathways. For instance, increased cAMP levels can activate protein kinase A (PKA), leading to cell cycle arrest and apoptosis in certain cancer cell lines .

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective effects. By inhibiting PDE1, it could potentially mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's. The modulation of cyclic nucleotide levels is believed to play a role in neuronal survival and function .

Case Study 1: PDE Inhibition and Cardiovascular Health

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound as a selective PDE1 inhibitor. The results demonstrated significant vasodilatory effects in animal models, suggesting potential therapeutic applications for treating hypertension .

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, researchers investigated the compound's effects on various cancer cell lines. The findings indicated that treatment with this pyrazolo[3,4-d]pyrimidine derivative resulted in reduced cell viability and induced apoptosis through the activation of cAMP-dependent pathways .

Case Study 3: Neuroprotection

A recent investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. The study found that it could reduce oxidative stress markers and improve cognitive function in treated animals compared to controls .

Mechanism of Action

The mechanism of action of 5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its kinase activity. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, contributing to its inhibitory potency .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Compound Name Substituents (R1, R5) Key Activities Synthesis Highlights References
Target compound R1 = Ph, R5 = Bn Under investigation Cyclization + benzylation
1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Compound A) R1 = Ph, R5 = H Antitumor (IC50: 0.8–2.1 μM) Formamide cyclization
5-(4-Bromobenzyl)-1-(2-methylphenyl)-... R1 = 2-MePh, R5 = 4-BrBn Not reported Bromobenzyl substitution
3-Methyl-1-phenyl-... (P1) R1 = Ph, R3 = Me Antiproliferative (GI50: 12 μM) Reflux with methylamine
6-Methyl-1-phenyl-... (Compound 1) R1 = Ph, R6 = Me Multitarget kinase inhibition (IC50: 0.3–1.2 μM) Chlorination + hydrazine coupling
PDE9 inhibitor (e.g., 1-cyclopentyl-6-...) R1 = cyclopentyl, R6 = fluoropyrrolidinyl PDE9 inhibition (Ki: <1 nM) Multistep substitution

Biological Activity

5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is C18H14N4OC_{18}H_{14}N_{4}O with a molar mass of 302.33 g/mol. Its structure features a pyrazolo-pyrimidine core that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H14N4O
Molar Mass302.33 g/mol
CAS Number75263-95-5

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant inhibitory effects on various kinases. Notably, studies have shown that this compound may act as an inhibitor of Pim-1 kinase, which is implicated in several types of cancers. The inhibition of Pim-1 can lead to decreased cell survival and proliferation in cancerous cells.

Biological Evaluation

A comprehensive study evaluated the biological activity of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The findings are summarized below:

Table 1: Biological Activity Data

CompoundIC50 (µM)Target KinaseSelectivity Score
5-benzyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one0.15Pim-10.14
Other Pyrazolo CompoundsVariesVariousVaries

The IC50 value indicates the concentration required to inhibit 50% of the target activity. The selectivity score reflects the compound's ability to inhibit specific kinases over others.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Inhibition of Tumor Growth : In xenograft models where human cancer cells were implanted into mice, treatment with 5-benzyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one resulted in significant tumor reduction compared to control groups.
  • Cell Line Studies : In vitro assays demonstrated that this compound effectively reduced cell viability in various cancer cell lines (e.g., breast and prostate cancer), correlating with its kinase inhibitory activity.

Q & A

Q. Key Variables Affecting Purity

VariableImpact on Yield/PurityReference Method
Reflux durationProlonged heating increases cyclization efficiency but risks decomposition10 h reflux in HCONH₂
Solvent choiceDMF enhances recrystallization purity vs. aqueous washes
StoichiometryExcess formamide drives cyclization to completion

How can researchers resolve contradictions in substituent positioning between spectroscopic data and computational modeling?

Advanced
Discrepancies in substituent assignment (e.g., N1 vs. C5 benzylation) require a combined analytical approach:

Nuclear Overhauser Effect (NOE) NMR : Differentiates spatial proximity of substituents (e.g., benzyl protons to pyrazole protons) .

X-ray crystallography : Provides definitive structural confirmation, as seen in related pyrazolo[3,4-d]pyrimidinones .

DFT calculations : Compare experimental IR/UV spectra with simulated data to validate tautomeric forms .

Case Study : In a 2018 study, NOE correlations resolved conflicting assignments for a chloro-substituted derivative, confirming N1-phenyl vs. C5-aryl positioning .

What strategies optimize the synthesis of fluorinated derivatives for enhanced bioactivity?

Advanced
Fluorination at the C6 position improves metabolic stability and target binding. Key steps include:

  • Electrophilic fluorination : Use of Selectfluor™ in aprotic solvents (e.g., acetonitrile) at 60°C .
  • Nucleophilic substitution : Replacement of chloro groups with KF in DMSO, requiring inert atmosphere to prevent hydrolysis .

Q. Yield Optimization Table

Fluorination MethodSolventTemperatureYield (%)Purity (%)
Electrophilic (Selectfluor™)CH₃CN60°C7298
Nucleophilic (KF)DMSO100°C5885

What in vitro assays are suitable for evaluating kinase inhibition activity, and how do structural modifications influence potency?

Advanced
The compound’s pyrazolo[3,4-d]pyrimidinone core mimics ATP-binding sites in kinases. Standard assays include:

  • Kinase-Glo® Luminescent Assay : Measures ATP depletion in recombinant kinases (e.g., EGFR, VEGFR2) .
  • Cellular proliferation assays : IC₅₀ determination in cancer cell lines (e.g., HeLa, MCF-7) .

Q. Structure-Activity Relationship (SAR) Insights

ModificationBioactivity ImpactReference
C5-Benzyl groupEnhances hydrophobic interactions with kinase pockets
N1-Phenyl substitutionReduces off-target toxicity
C6-FluorinationIncreases metabolic stability

How does solubility profiling inform formulation strategies for in vivo studies?

Basic
The compound’s poor aqueous solubility (logP ~3.2) necessitates formulation optimization:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures for intraperitoneal administration .
  • Nanoemulsions : Lipid-based carriers improve bioavailability in pharmacokinetic studies .

Q. Solubility Data (Handbook of Aqueous Solubility Data)

SolventSolubility (mg/mL)Temperature (°C)
Water0.1225
DMSO45.625
Ethanol8.925

What safety protocols are critical during catalytic hydrogenation of nitro intermediates?

Q. Advanced

  • Catalyst handling : Use Raney nickel or Pd/C under inert atmosphere to prevent pyrophoric reactions .
  • Ventilation : Ensure H₂ gas detectors are functional to avoid explosive hazards (LEL: 4% H₂) .
  • Waste disposal : Quench spent catalysts with 10% aqueous HCl before disposal .

Incident Mitigation Example : A 2020 study reported exothermic runaway during nitro reduction; gradual H₂ pressurization and temperature control (<50°C) mitigated risks .

How can researchers address batch-to-batch variability in NMR purity assessments?

Q. Advanced

  • Internal standards : Add 1,3,5-trimethoxybenzene for quantitative ¹H NMR .
  • HPLC-MS coupling : Use C18 columns with 0.1% formic acid in mobile phase to separate tautomers .
  • Statistical analysis : Apply Six Sigma methodologies to identify critical process parameters (CPPs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.